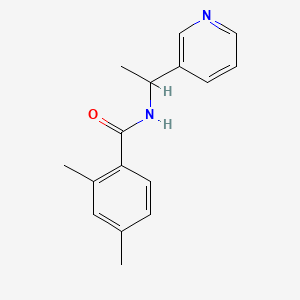
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide, also known as EPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPM has been shown to have a range of biological effects, including anti-inflammatory, neuroprotective, and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and glutamate. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. This compound has also been shown to improve cognitive function and memory, and to reduce pain and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific biological pathways.
Direcciones Futuras
There are many potential future directions for research on N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. Additionally, there is interest in exploring the potential use of this compound as a pain reliever. Finally, further research is needed to better understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 2-ethyl-6-methylphenylamine with 3-cyanopyridine in the presence of a catalyst. The resulting product is then hydrolyzed to form this compound. This method has been optimized for high yield and purity, and has been used in numerous studies.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have analgesic properties, which make it a potential treatment for pain.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-13-7-5-6-11(2)15(13)18-16(19)14-9-8-12(3)17-10-14/h5-10H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOBYCLHQJOPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

